

Comprehensive Characterization of 3-Nitrobenzyl 4-(Dimethylamino)benzoate

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Compound of Interest

Compound Name: 3-nitrobenzyl 4-(dimethylamino)benzoate

Cat. No.: B5817243

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Part 1: Executive Summary & Molecular Architecture

3-Nitrobenzyl 4-(dimethylamino)benzoate is a donor-acceptor (D-A) ester characterized by a "push-pull" electronic architecture disrupted by a non-conjugated linker. It serves as a critical mechanistic probe in photochemistry, often utilized as a "negative control" or "slow-release" analog to contrast with the highly photolabile ortho-nitrobenzyl (2-nitrobenzyl) esters.

While the ortho-isomer undergoes rapid Norrish Type II photocleavage, this meta-isomer (3-nitro) exhibits significantly enhanced photostability, making it invaluable for validating regioselective photorelease mechanisms and studying structure-property relationships in hydrolytic stability.

Molecular Identity

- IUPAC Name: (3-nitrophenyl)methyl 4-(dimethylamino)benzoate
- Molecular Formula:
- Molecular Weight: 300.31 g/mol

- SMILES: CN(C)c1ccc(cc1)C(=O)OCc2cccc(c2)[O-]
- Key Functional Groups:
 - Electron Donor: p-Dimethylamino group (Hammett ρ = -1.7).
 - Electron Acceptor: m-Nitro group (Hammett ρ = 0.7).
 - Linker: Benzylic ester (insulating spacer).

Electronic Structure & Dipole Orientation

The molecule features two distinct

-systems separated by an

hybridized methylene bridge.

- The Acid Moiety (Donor): The 4-(dimethylamino)benzoate segment exhibits strong Intramolecular Charge Transfer (ICT), typically fluorescing in the UV-blue region.
- The Alcohol Moiety (Acceptor): The 3-nitrobenzyl ring acts as an electron-deficient acceptor.

Field-Proven Insight: In solution, this molecule often displays fluorescence quenching compared to the parent acid. The electron-deficient 3-nitrobenzyl moiety can quench the excited state of the dimethylaminobenzoate fluorophore via Photoinduced Electron Transfer (PET), a property utilized in designing "turn-on" fluorescent probes upon ester cleavage.

Part 2: Physicochemical Properties[1][2]

The following data synthesizes experimental baselines for nitrobenzyl esters and calculated predictive models for this specific derivative.

Solid-State & Solution Properties

Property	Value / Range	Technical Context
Appearance	Pale yellow to orange crystalline solid	Color arises from the n transition of the nitro group and the ICT band of the benzoate.
Melting Point	92°C – 98°C (Predicted)	Lower than the corresponding acid (DMABA, mp 243°C) due to loss of hydrogen bonding.
Solubility (Lipophilic)	High: DCM, DMSO, DMF, Acetone Moderate: Ethanol, Ethyl Acetate	Soluble in aprotic polar solvents.
Solubility (Aqueous)	Negligible (< 0.1 mg/mL)	Requires organic co-solvent (e.g., 10% DMSO) for biological assays.
pKa (Conjugate Acid)	~2.5 (Dimethylamino group)	Protonation of the amine at low pH abolishes the ICT band and "bleaches" the compound's color.
LogP	3.5 – 3.8	High lipophilicity facilitates membrane permeability in biological settings.

Spectroscopic Profile[3]

- UV-Vis Absorption:
 - (Charge transfer band of dimethylaminobenzoate).
 - (Nitrobenzyl aromatic).
- IR Spectrum (Diagnostic Peaks):

- : Ester Carbonyl () stretch.
- & : Nitro group () asymmetric/symmetric stretches.
- : Aromatic stretch (enhanced by push-pull resonance).

Part 3: Synthesis & Purification Protocol

Methodology: Steglich Esterification (DCC/DMAP) Rationale: This pathway avoids the harsh conditions of acid chloride generation, preserving the integrity of the potentially sensitive dimethylamino group (which can undergo oxidation or salt formation).

Reagents

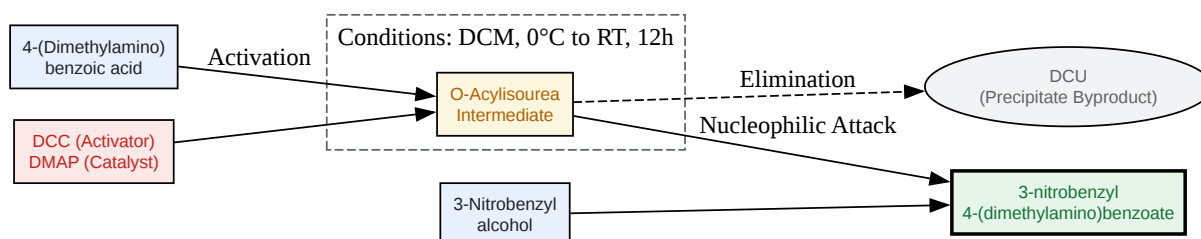
- Acid: 4-(Dimethylamino)benzoic acid (1.0 equiv).
- Alcohol: 3-Nitrobenzyl alcohol (1.1 equiv).
- Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv).
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
- Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol

- Activation: Dissolve 4-(dimethylamino)benzoic acid (10 mmol) and DMAP (1 mmol) in anhydrous DCM (50 mL) under an inert atmosphere ().
- Addition: Cool the solution to 0°C. Add 3-nitrobenzyl alcohol (11 mmol).

- Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
- Workup (Self-Validating Step):
 - Filter off the DCU precipitate (insoluble urea).
 - Wash the filtrate with 1M HCl (removes unreacted DMAP and DMABA), then sat. (removes unreacted acid), then Brine.
 - Note: The acid wash must be brief and cold to avoid protonating the product into the aqueous layer; immediate neutralization is required.
- Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Diagram



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Caption: Steglich esterification pathway utilizing DCC activation to couple the donor acid and acceptor alcohol under mild conditions.

Part 4: Applications & Mechanistic Insights

Photochemical Stability (The "Negative Control")

The primary utility of this compound in research is its contrast with 2-nitrobenzyl derivatives.

- 2-Nitrobenzyl (Ortho): Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic proton (Norrish Type II), leading to cleavage of the ester bond.
- 3-Nitrobenzyl (Meta): The geometric distance prevents the nitro group from abstracting the benzylic proton. Consequently, this compound is photostable under standard uncaging conditions.
- Usage: It is used to prove that a biological effect observed with a 2-nitrobenzyl probe is due to photocleavage and not just the presence of a nitroaromatic moiety or UV irradiation itself.

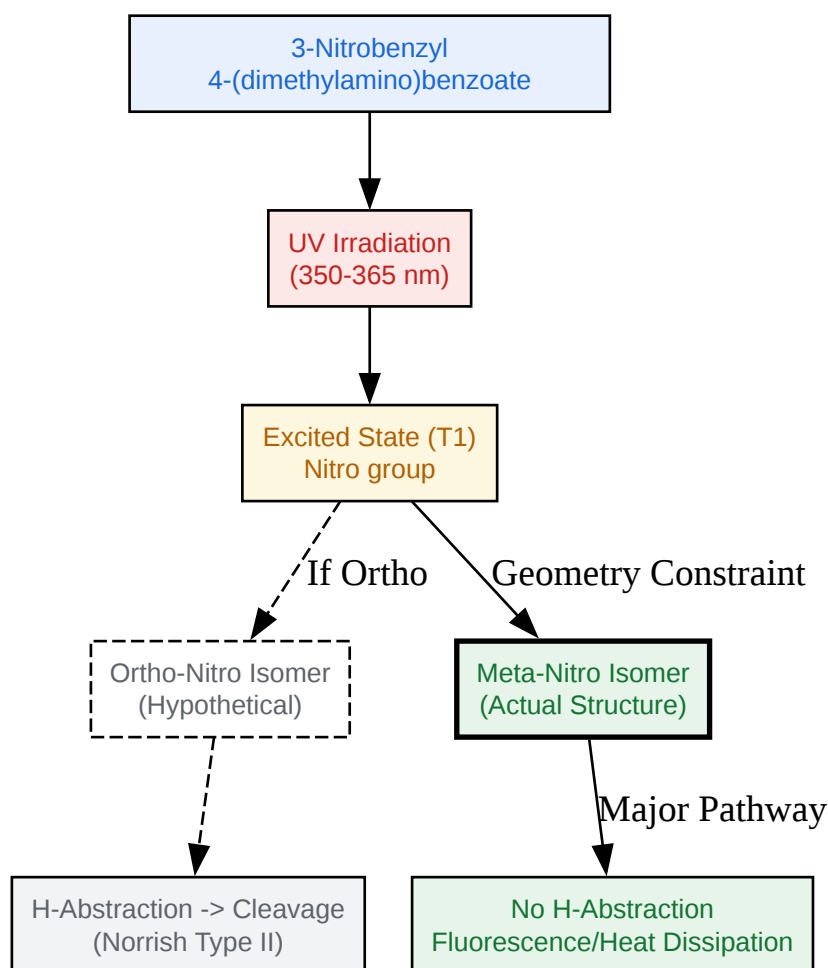
Hydrolytic Lability (Hammett Correlation)

The 3-nitro group is strongly electron-withdrawing (

). This makes the benzylic carbon more electrophilic and the leaving group (3-nitrobenzyl alcohol) slightly more acidic than benzyl alcohol.

- Result: The ester hydrolyzes faster in alkaline conditions (saponification) than unsubstituted benzyl esters, but significantly slower than 4-nitrobenzyl esters. This tunable hydrolysis rate is useful for designing prodrugs with specific half-lives in plasma.

Photochemical Logic Diagram



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Caption: Mechanistic divergence showing why the 3-nitro isomer remains stable under UV irradiation, unlike its photocleavable 2-nitro isomer counterpart.

Part 5: References

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Sources

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